n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

Lipophilicity Drug design Permeability prediction

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine (CAS 1478848-44-0, molecular formula C₈H₁₆N₄, MW 168.24 g/mol) is a secondary amine belonging to the 1,2,3-triazole heterocycle class, featuring an N1-ethyl substituent on the triazole ring and an N-isopropylamine group linked via a methylene bridge at the 4-position. Its computed XLogP3-AA of 0.2 and topological polar surface area (TPSA) of 42.7 Ų place it in a moderate-lipophilicity, low-polar-surface regime distinct from primary amine or N-methyl analogs within the same scaffold family.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13526290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCN1C=C(N=N1)CNC(C)C
InChIInChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3
InChIKeyPSUZUQXAILCNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine (CAS 1478848-44-0): Procurement-Relevant Physicochemical Identity and Compound Class Positioning


n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine (CAS 1478848-44-0, molecular formula C₈H₁₆N₄, MW 168.24 g/mol) is a secondary amine belonging to the 1,2,3-triazole heterocycle class, featuring an N1-ethyl substituent on the triazole ring and an N-isopropylamine group linked via a methylene bridge at the 4-position [1]. Its computed XLogP3-AA of 0.2 and topological polar surface area (TPSA) of 42.7 Ų place it in a moderate-lipophilicity, low-polar-surface regime distinct from primary amine or N-methyl analogs within the same scaffold family [1]. The compound is supplied as a research-grade building block with typical commercial purity specifications of 97–98% . It is structurally positioned within the broader landscape of 1,2,3-triazole-amine derivatives that have been disclosed in patent literature as ligands for sigma receptors [2] and other neurological targets, though compound-specific published pharmacological data remain absent from the primary literature at the time of this analysis.

Why Generic Substitution Among 1,2,3-Triazole-4-methanamine Analogs Fails: n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine and the Structural Determinants of Property Divergence


Compounds within the 1-ethyl-1H-1,2,3-triazole-4-methanamine scaffold family cannot be interchangeably substituted because small variations in the amine N-substituent produce quantitatively distinct lipophilicity, rotatable bond count, and molecular weight profiles that govern passive membrane permeability, protein binding, and metabolic stability [1]. For example, the target compound (N-isopropyl) has a computed XLogP3-AA of 0.2, whereas the N-methyl analog drops to −0.6 and the primary amine analog falls to −1.1—differences exceeding 0.8 log units that predict substantially altered partitioning behavior [1][2]. Furthermore, the N-tert-butyl analog increases molecular weight to 182.27 g/mol (+14.0 Da) and XLogP3-AA to 0.4, while the n-propyl isomer introduces an additional rotatable bond (5 vs. 4), affecting conformational entropy and binding kinetics [1][3][4]. These property divergences mean that structure-activity relationships (SAR) developed on one analog cannot be extrapolated to another without experimental verification, making compound-specific procurement essential for reproducible research.

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: Quantitative Head-to-Head Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation: N-Isopropyl vs. N-Methyl and Primary Amine Analogs

The target compound's computed XLogP3-AA of 0.2 reflects the contribution of the N-isopropyl group, producing an intermediate lipophilicity profile. By comparison, the N-methyl analog (CAS 1496727-14-0) has an XLogP3-AA of −0.6, representing a 0.8 log unit decrease, while the primary amine analog (CAS 1248219-65-9) drops further to −1.1, a 1.3 log unit difference from the target [1][2][3]. A 0.8–1.3 logP decrement is predicted to reduce passive membrane permeability by approximately 5- to 20-fold based on established logP-permeability correlations for small nitrogen heterocycles [4]. Conversely, the N-tert-butyl analog (CAS 1467240-57-8) exceeds the target compound by 0.2 log units (XLogP3-AA 0.4), and the n-propyl isomer (CAS 1496076-96-0) by 0.1 log units (XLogP3-AA 0.3), indicating marginally higher lipophilicity but with increased steric bulk or conformational flexibility [5][6].

Lipophilicity Drug design Permeability prediction

Rotatable Bond Count as a Conformational Restriction Parameter: Target vs. n-Propyl and Primary Amine Analogs

The target compound possesses 4 rotatable bonds (ethyl rotamer + CH₂–NH + NH–CH(CH₃)₂ + isopropyl), a value that balances conformational flexibility with reduced entropic penalty upon target binding. The n-propyl analog (CAS 1496076-96-0) introduces a linear propyl chain, increasing rotatable bonds to 5, which adds conformational states and increases the entropic cost of binding by approximately 0.6–1.0 kcal/mol at 298 K per additional rotor, potentially reducing binding affinity if the bound conformation is not the lowest-energy solution conformer [1][2]. In contrast, the primary amine analog (CAS 1248219-65-9) has only 2 rotatable bonds, producing a rigid scaffold that may limit induced-fit binding to certain targets [3]. The N-tert-butyl analog also has 4 rotatable bonds, but the quaternary α-carbon eliminates the NH–CH rotational degree of freedom while adding three equivalent methyl rotors, creating a sterically congested amine environment distinct from the target's secondary isopropyl geometry [4].

Conformational analysis Entropy Molecular recognition

Topological Polar Surface Area (TPSA) Differentiation: Target vs. Primary Amine as a CNS Permeability Predictor

The target compound has a computed TPSA of 42.7 Ų, identical to the N-methyl, N-ethyl, n-propyl, and N-tert-butyl analogs within this scaffold, all of which share the secondary/tertiary amine substitution pattern [1][2]. However, the primary amine analog (CAS 1248219-65-9) has a TPSA of 56.7 Ų, an increase of 14.0 Ų (32.8%) attributable to the additional hydrogen atom on the primary amine nitrogen, which increases hydrogen bond donor capacity [3]. Established CNS drug design guidelines set a TPSA threshold of <60–70 Ų for passive blood-brain barrier penetration; while both compounds fall below this cutoff, the 14.0 Ų difference places the primary amine closer to the upper boundary and predicts approximately 2- to 3-fold lower passive CNS permeability based on the inverse correlation between TPSA and BBB penetration rate [4]. The target compound's lower TPSA, combined with its moderate logP, positions it more favorably within the CNS-accessible chemical space.

Blood-brain barrier CNS drug design Polar surface area

Molecular Weight Tier Differentiation: Target Compound vs. N-tert-Butyl Analog for Ligand Efficiency Optimization

The target compound has a molecular weight of 168.24 g/mol, placing it in the fragment-like space (<250 Da) suitable for fragment-based drug discovery and lead optimization [1]. The N-tert-butyl analog (CAS 1467240-57-8) has a molecular weight of 182.27 g/mol, an increase of 14.03 Da (+8.3%) driven by the additional methyl group (C9H18N4 vs. C8H16N4) [2]. While this difference appears modest, it translates to a reduction in ligand efficiency (LE) metrics; for a hypothetical target binding with a dissociation constant Kd of 1 µM, the target compound would achieve an LE of approximately 0.38 kcal/mol per heavy atom versus approximately 0.35 for the tert-butyl analog—an ~8% efficiency loss attributable solely to the increased molecular weight without guaranteed affinity gain [3]. The n-propyl analog is isomeric with the target (both C8H16N4, MW 168.24) and thus offers no molecular weight differentiation, though it differs in shape and flexibility as discussed in Evidence Item 2 [4].

Ligand efficiency Fragment-based design Molecular weight

Commercial Purity Specification Benchmarking: Target Compound Achieves Consistent ≥97% Purity Across Multiple Independent Suppliers

The target compound is available at ≥97% purity (AKSci) and 98% purity (Leyan, CymitQuimica/Fluorochem, MolDB) across at least four independent suppliers, with batch-specific QC documentation including NMR, HPLC, or GC available upon request . By comparison, the N-methyl analog (CAS 1496727-14-0) is listed at 95% minimum purity (AKSci), a 2–3 percentage point decrement that corresponds to up to 5% total impurities—a potentially significant contaminant burden in dose-response or high-throughput screening assays where impurities at ≥1% can produce false-positive hits . The primary amine analog shows similar variability (95–98% across suppliers). The N-tert-butyl analog matches the target at 98% (Leyan, Bidepharm) but with fewer independent supply sources . Consistent multi-supplier availability at ≥97% purity reduces procurement risk and ensures lot-to-lot reproducibility in long-term research programs.

Quality control Reproducibility Procurement specification

Evidence-Backed Application Scenarios for n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine Procurement in Scientific and Industrial R&D


Fragment-Based Drug Discovery Targeting CNS-Penetrant Sigma Receptor Ligands

The target compound's moderate lipophilicity (XLogP3-AA = 0.2), low TPSA (42.7 Ų), and fragment-like molecular weight (168.24 Da) position it within the physicochemical envelope for CNS drug candidates. The 1,2,3-triazole-4-amine scaffold has established precedent as a sigma receptor pharmacophore in patent literature [1]. The N-isopropyl substitution provides a balanced lipophilicity profile—0.8 log units higher than the N-methyl analog and 1.3 log units higher than the primary amine—predicted to enhance passive BBB penetration while avoiding the excessive steric bulk of the N-tert-butyl analog [2]. This compound can serve as a fragment hit for SPR-based or thermal shift screening against sigma-1 or sigma-2 receptor constructs, with the secondary amine providing a synthetic handle for rapid parallel derivatization via reductive amination or amide coupling.

Medicinal Chemistry SAR Exploration of Triazole-Containing Monoaminergic Ligands

The 1,2,3-triazole ring is a recognized bioisostere of the phenyl ring in monoamine transporter and receptor ligand design [1]. The target compound's N-isopropyl secondary amine mimics the isopropylamine motif found in numerous CNS-active phenethylamines, but with the triazole heterocycle offering distinct hydrogen-bonding capacity (3 H-bond acceptors) and altered electronics compared to a phenyl ring. This compound can serve as the core scaffold for systematic SAR studies varying the N1 substituent (ethyl fixed vs. methyl, propyl, cyclopropyl) and amine N-substituent, with the computed property differences documented in Section 3 providing a rational basis for selecting this specific analog as the reference compound for initial screening cascades.

Click Chemistry-Derived Building Block for PROTAC or Bioconjugate Linker Design

The target compound's 1,2,3-triazole core is itself the product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1]. The presence of the secondary isopropylamine provides a nucleophilic attachment point orthogonal to the triazole ring, enabling its use as a heterobifunctional building block. The balanced rotatable bond count (4) provides sufficient flexibility for linker applications while maintaining a compact molecular footprint (MW 168.24). Compared to the n-propyl isomer—which has an additional rotatable bond (5) and may introduce unwanted conformational heterogeneity in PROTAC ternary complex formation—the target compound offers a more constrained geometry while retaining adequate reach for E3 ligase–target protein bridging.

Analytical Reference Standard for Forensic or Metabolomics Identification of Triazole-Derived Research Chemicals

The target compound's well-defined CAS registry (1478848-44-0), commercially available high purity (97–98%) with batch-specific QC documentation (NMR, HPLC, GC), and unique InChIKey (PSUZUQXAILCNOX-UHFFFAOYSA-N) make it suitable as an analytical reference standard [1][2]. Its distinct retention time and mass spectral fragmentation pattern—differentiated from the isomeric n-propyl analog (CAS 1496076-96-0, InChIKey IFNNVCQZQRFKJL-UHFFFAOYSA-N) by the branched vs. linear amine—enable unambiguous identification in LC-MS/MS or GC-MS workflows, supporting forensic toxicology or metabolomics laboratories requiring authenticated reference materials for method validation.

Quote Request

Request a Quote for n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.